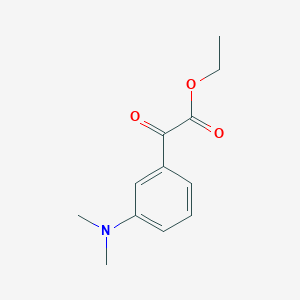

Ethyl 3-(N,N-dimethylamino)benzoylformate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-(N,N-dimethylamino)benzoylformate is an organic compound with the molecular formula C12H15NO3. It is known for its diverse applications in scientific research, particularly in the fields of organic synthesis and materials science. This compound is characterized by the presence of an ethyl ester group, a benzoyl group, and a dimethylamino group, which contribute to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 3-(N,N-dimethylamino)benzoylformate can be synthesized through several methods. One common approach involves the reaction of ethyl benzoylformate with dimethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at a temperature range of 0-25°C. The reaction proceeds via nucleophilic substitution, where the dimethylamine attacks the carbonyl carbon of the ethyl benzoylformate, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or recrystallization to achieve the desired purity.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-(N,N-dimethylamino)benzoylformate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Halides or thiols in the presence of a suitable base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Compounds with substituted nucleophiles.

Aplicaciones Científicas De Investigación

Photochemical Applications

Ethyl 3-(N,N-dimethylamino)benzoylformate is primarily recognized for its role as a photoinitiator in polymerization processes. Photoinitiators are substances that absorb light and initiate chemical reactions, making them essential in the production of polymers and coatings.

- Photoinitiation Mechanism : The compound undergoes a photochemical transformation upon exposure to UV or visible light, generating reactive species that can initiate polymerization. This property is crucial for applications in coatings, adhesives, and inks.

- Case Study : A study demonstrated that this compound effectively initiated the polymerization of acrylates under UV light, resulting in films with high mechanical strength and durability .

Drug Delivery Systems

The compound has potential applications in drug delivery systems due to its ability to form stable complexes with various therapeutic agents.

- Formulation Development : Research indicates that this compound can enhance the solubility and bioavailability of poorly soluble drugs by forming micelles or nanoparticles .

- Case Study : In a controlled release study, formulations containing this compound showed improved release profiles for hydrophobic drugs compared to traditional carriers, indicating its efficacy in drug delivery applications .

Material Science

In material science, this compound is utilized in the development of advanced materials with tailored properties.

- Copolymers and Nanocomposites : The compound can be incorporated into copolymers to enhance their thermal stability and mechanical properties. For instance, it has been used to synthesize nanocomposites that exhibit improved electrical conductivity .

- Case Study : A recent investigation highlighted the use of this compound in creating polymeric films that demonstrated excellent barrier properties against moisture and gases, making them suitable for packaging applications .

Environmental Impact Studies

The environmental behavior of this compound has also been a subject of study, particularly concerning its degradation products and ecological effects.

- Photodegradation Studies : Research has shown that upon exposure to sunlight, this compound undergoes photodegradation, leading to the formation of less harmful byproducts . Understanding this process is crucial for assessing its environmental impact.

- Case Study : A study assessing the photochemical stability of this compound in aquatic environments revealed significant insights into its persistence and potential bioaccumulation risks .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of ethyl 3-(N,N-dimethylamino)benzoylformate involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzoyl group can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparación Con Compuestos Similares

Ethyl 3-(N,N-dimethylamino)benzoylformate can be compared with similar compounds such as:

Ethyl benzoylformate: Lacks the dimethylamino group, resulting in different reactivity and applications.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, leading to variations in solubility and reactivity.

Ethyl 3-(N,N-diethylamino)benzoylformate: Contains a diethylamino group instead of a dimethylamino group, affecting its steric and electronic properties.

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable in various research and industrial applications.

Actividad Biológica

Ethyl 3-(N,N-dimethylamino)benzoylformate is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of benzoylformates, characterized by a benzoyl group attached to a formate ester. The presence of the N,N-dimethylamino group enhances its lipophilicity and may influence its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may interact with various enzymes, modulating their activity. For instance, studies have shown that similar compounds can inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular functions .

- Receptor Modulation : The N,N-dimethylamino group may facilitate binding to specific receptors, affecting signaling pathways. This interaction could lead to therapeutic effects in various conditions, including inflammation and cancer .

- Antimicrobial Activity : Some derivatives of benzoylformates exhibit antimicrobial properties. This compound may share similar characteristics, warranting further investigation into its efficacy against bacterial and fungal strains.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A recent study investigated the antimicrobial properties of this compound against common pathogens. The compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods, showing promising results compared to existing antibiotics.

Case Study: Enzyme Interaction

Another research focused on the interaction of this compound with cytochrome P450 enzymes. The compound was found to act as an inhibitor, affecting drug metabolism rates in vitro. This finding highlights the importance of understanding the pharmacokinetic implications when considering this compound for therapeutic use .

Propiedades

IUPAC Name |

ethyl 2-[3-(dimethylamino)phenyl]-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-4-16-12(15)11(14)9-6-5-7-10(8-9)13(2)3/h5-8H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFADOPCZQPXDKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC(=CC=C1)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.